

# Best practices for reducing measurement uncertainty in line with CCQM

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# Technical Support Center: Reducing Measurement Uncertainty

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize measurement uncertainty in their experiments, in line with the principles of the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM).

# Troubleshooting Guides Issue: High Variability in Repeat Measurements

Q1: My results for the same sample are inconsistent across multiple runs. What are the likely causes and how can I fix this?

A1: High variability in replicate measurements, also known as poor precision, is a common issue that significantly contributes to measurement uncertainty. The source of this variability can be traced to several factors throughout the experimental workflow. A systematic approach to identifying and mitigating these factors is crucial.

### **Troubleshooting Steps:**

 Review the Measurement Process: Break down your experimental protocol into individual steps. Examine each step for potential sources of random error.



- Operator Technique: Inconsistent sample handling, preparation, or instrument operation between analysts (or even by the same analyst on different days) can introduce significant variability.
  - Solution: Standardize operator procedures through detailed Standard Operating Procedures (SOPs). Ensure all personnel are thoroughly trained on the specific techniques required for the assay. Conduct reproducibility experiments with different operators to quantify this source of uncertainty.[1]
- Instrument Performance: Fluctuations in instrument performance are a primary cause of variability.

#### Solution:

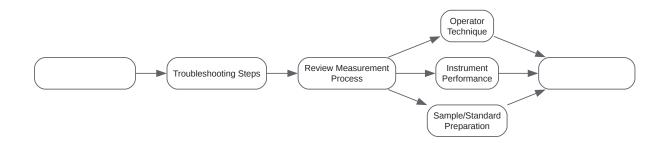
- System Suitability Tests: Before running samples, perform system suitability tests to ensure the instrument is performing within specified limits.
- Regular Maintenance: Adhere to a strict schedule for preventative maintenance and calibration of your instruments.
- Environmental Control: Monitor and control environmental factors such as temperature and humidity in the laboratory, as these can affect instrument performance.[1]
- Sample and Standard Preparation: Inconsistencies in the preparation of samples and standards can lead to significant variations.

### Solution:

- Volumetric Glassware: Use calibrated Class A volumetric glassware for all dilutions.
- Pipetting Technique: Ensure proper and consistent pipetting technique. Use calibrated pipettes and regularly verify their performance.
- Homogeneity: For solid samples, ensure the sample is homogenous before weighing.
   For solutions, ensure thorough mixing.

Logical Relationship: Identifying Sources of High Variability





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Caption: A logical diagram illustrating the process of troubleshooting high variability in measurements.

## **Issue: Consistently Inaccurate Results (Bias)**

Q2: My results are consistently higher or lower than the expected or certified value. How do I identify and correct for this systematic error?

A2: Consistent deviation from a true or reference value is known as bias, a form of systematic error. Unlike random error, bias cannot be reduced by increasing the number of measurements. Identifying and correcting for bias is critical for accurate results.

### **Troubleshooting Steps:**

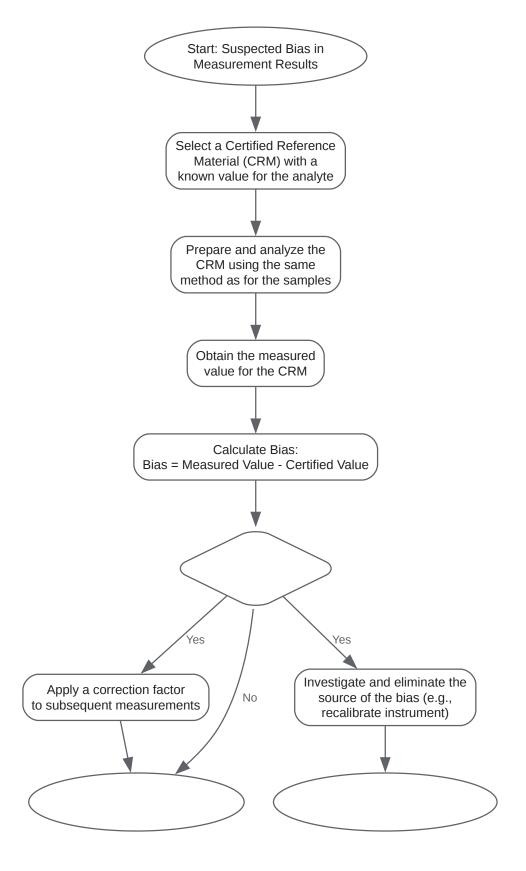
- Calibration Check: The most common source of bias is improper instrument calibration.
  - Solution:
    - Verify Calibration Curve: Re-run your calibration standards to ensure the calibration curve is accurate and linear over the desired range.
    - Use Certified Reference Materials (CRMs): Analyze a CRM with a known, certified value. The deviation of your measurement from the certified value will give you an estimate of the bias.



- Reference Standard Integrity: The purity and stability of your reference standards are paramount.
  - Solution:
    - Purity Verification: Use reference standards with a certificate of analysis that states the purity. Factor this purity into your calculations.
    - Proper Storage: Ensure reference standards are stored under the recommended conditions to prevent degradation.
- Sample Matrix Effects: The other components in your sample (the matrix) can interfere with the measurement of the analyte, causing a bias.
  - Solution:
    - Matrix-Matched Standards: Prepare your calibration standards in a matrix that is as similar as possible to your samples.
    - Standard Addition Method: This method can be used to compensate for matrix effects by adding known amounts of the standard to the sample.
- Method Bias: The analytical method itself may have an inherent bias.
  - Solution: Compare your results with those obtained from a reference method or a different analytical technique.

Experimental Workflow: Correcting for Bias using a CRM





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Caption: Workflow for identifying and correcting measurement bias using a Certified Reference Material.

## Frequently Asked Questions (FAQs)

Q3: What is an uncertainty budget and why is it important?

A3: An uncertainty budget is a systematic way of identifying, quantifying, and combining all the individual sources of uncertainty in a measurement to calculate the overall measurement uncertainty. It is a key requirement of ISO/IEC 17025.[1][3] The budget helps to:

- Identify Significant Uncertainty Sources: It highlights which steps in the measurement process contribute the most to the overall uncertainty.
- Guide Improvements: By knowing the major sources of uncertainty, you can focus your efforts on improving those specific steps to reduce the overall uncertainty.
- Ensure Comparability of Results: It provides a transparent and standardized way of reporting the quality of a measurement result, allowing for meaningful comparisons between different laboratories and methods.

Q4: How do I start creating an uncertainty budget for my analytical method?

A4: Creating an uncertainty budget involves a step-by-step process:

- Specify the Measurand: Clearly define what you are measuring, including the units.
- Identify Uncertainty Sources: List all possible sources of uncertainty in your measurement process. A cause-and-effect (Ishikawa or fishbone) diagram can be a useful tool for this.[4]
- Quantify Each Uncertainty Component: For each source, determine its standard uncertainty.
   This can be done through:
  - Type A evaluation: Statistical analysis of a series of observations (e.g., calculating the standard deviation of repeated measurements).
  - Type B evaluation: Using information from other sources, such as calibration certificates, manufacturer's specifications, or published data.



- Combine the Uncertainties: The individual standard uncertainties are combined using the root sum of squares (RSS) method to calculate the combined standard uncertainty.
- Calculate the Expanded Uncertainty: The combined standard uncertainty is multiplied by a coverage factor (usually k=2 for a 95% confidence level) to give the expanded uncertainty, which is the value typically reported.

Q5: Where can I find the uncertainty values for my equipment?

A5: Information on the uncertainty of your equipment can typically be found in the following places:

- Calibration Certificates: The calibration certificate for an instrument will provide the measurement uncertainty associated with the calibration.
- Manufacturer's Specifications: The manufacturer's documentation for the instrument will
  often provide specifications for its performance, which can be used to estimate a Type B
  uncertainty.
- Internal Verification: You can perform experiments to determine the uncertainty of your
  equipment in your own laboratory, for example, by repeatedly weighing a check weight on a
  balance.

# Data Presentation: Example Uncertainty Budget for HPLC Analysis

The following table provides an example of an uncertainty budget for the determination of the concentration of a substance by High-Performance Liquid Chromatography (HPLC).



Uncertainty Source	Value (±)	Probability Distribution	Divisor	Standard Uncertainty (u)	Relative Standard Uncertainty (u/value)
Purity of Reference Standard	0.005 g/g	Rectangular	√3	0.00289	0.0029
Mass of Reference Standard (Balance)	0.02 mg	Normal (k=2)	2	0.01	0.0002
Volume of Standard Solution (Flask)	0.08 mL	Triangular	√6	0.0327	0.0003
Repeatability of Injections (n=6)	0.5% (RSD)	Normal	1	0.005	0.0050
Calibration Curve Fit	0.8%	Normal	1	0.008	0.0080
Combined Relative Standard Uncertainty (uc,rel)	0.0099				
Combined Standard Uncertainty (uc)		_			
Expanded Uncertainty (U) (k=2)	1.98%				



This is an illustrative example. The actual values will depend on the specific method and laboratory conditions.

## **Experimental Protocols**

## Protocol: Determination of Analyte Concentration by HPLC with Uncertainty Estimation

- 1. Objective: To determine the concentration of Analyte X in a sample solution and estimate the measurement uncertainty associated with the result.
- 2. Materials and Equipment:
- HPLC system with UV detector
- Analytical column suitable for Analyte X
- Calibrated analytical balance
- Class A volumetric flasks (e.g., 100 mL)
- Calibrated pipettes
- Reference standard of Analyte X (with certificate of purity)
- HPLC-grade solvents
- Sample containing Analyte X
- 3. Procedure:
- 3.1. Preparation of Standard Solutions:
- Accurately weigh approximately 100 mg of the Analyte X reference standard and record the exact mass.
- Quantitatively transfer the weighed standard to a 100 mL volumetric flask and dissolve in the mobile phase. Make up to the mark with the mobile phase and mix thoroughly. This is the



stock standard solution.

 Perform a series of serial dilutions of the stock standard solution to prepare at least five calibration standards of different concentrations.

### 3.2. Preparation of Sample Solution:

 Prepare the sample solution according to the specific method for your sample matrix, ensuring the final concentration of Analyte X is expected to fall within the range of the calibration standards.

### 3.3. Chromatographic Analysis:

- Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength.
- Perform a system suitability test to ensure the system is operating correctly.
- Inject the calibration standards in order of increasing concentration.
- Inject the sample solution. To assess repeatability, perform at least six replicate injections of the sample solution.

### 3.4. Data Analysis:

- Construct a calibration curve by plotting the peak area of the calibration standards against their concentrations.
- Perform a linear regression analysis on the calibration curve to obtain the equation of the line
   (y = mx + c) and the correlation coefficient (R²).
- Determine the concentration of Analyte X in the sample solution using the calibration curve equation.

### 4. Uncertainty Estimation:

 Identify all potential sources of uncertainty in the measurement process (refer to the example uncertainty budget above).



- Quantify the standard uncertainty for each source.
- Calculate the combined standard uncertainty by taking the root sum of squares of the individual standard uncertainties.
- Calculate the expanded uncertainty by multiplying the combined standard uncertainty by a coverage factor of 2 (for a 95% confidence level).

### 5. Reporting:

 Report the final concentration of Analyte X along with the expanded measurement uncertainty and the coverage factor used. For example: "Concentration of Analyte X = 10.25 mg/L ± 0.20 mg/L (k=2)".

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